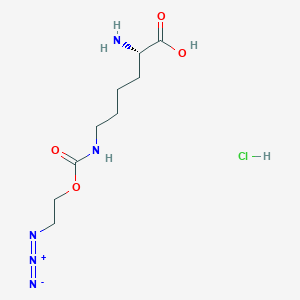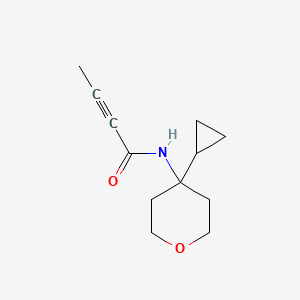
UAA crosslinker 1 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enlace cruzado UAA 1 (clorhidrato) es un reactivo químico utilizado principalmente en el campo de la química de clic. Es conocido por su capacidad de incorporar aminoácidos no canónicos en proteínas in vivo aprovechando la actividad promiscua de ciertas aminoacil-tRNA sintetasas de tipo salvaje e ingeniería . Este compuesto contiene un grupo azida, que le permite participar en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAc) y reacciones de cicloadición azida-alquino promovidas por tensión (SPAAC) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del enlace cruzado UAA 1 (clorhidrato) implica la incorporación de un grupo azida en la estructura molecular. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y a menudo implican múltiples pasos, incluida la protección y desprotección de grupos funcionales, así como el uso de varios catalizadores y reactivos .
Métodos de producción industrial: La producción industrial del enlace cruzado UAA 1 (clorhidrato) generalmente implica la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar una alta pureza y consistencia. El proceso puede incluir pasos como cristalización, filtración y secado para obtener el producto final en forma sólida .
Tipos de reacciones:
Cicloadición azida-alquino catalizada por cobre (CuAAc): Esta reacción implica la formación de un anillo triazol por la reacción de un grupo azida con un grupo alquino en presencia de un catalizador de cobre.
Cicloadición azida-alquino promovida por tensión (SPAAC): Esta reacción ocurre sin necesidad de un catalizador de cobre e implica la reacción de un grupo azida con un grupo alquino tensionado, como dibenzociclooctino (DBCO) o biciclononino (BCN).
Reactivos y condiciones comunes:
Productos principales:
Aplicaciones Científicas De Investigación
El enlace cruzado UAA 1 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del enlace cruzado UAA 1 (clorhidrato) implica su capacidad de participar en reacciones de química de clic. El grupo azida en el compuesto reacciona con los grupos alquino para formar anillos triazólicos estables. Esta reacción es altamente específica y eficiente, lo que la hace útil para etiquetar y modificar biomoléculas . Los objetivos moleculares incluyen proteínas y otras biomoléculas que contienen grupos alquino .
Compuestos similares:
Enlace cruzado UAA 2 (clorhidrato): Otro reactivo de química de clic con propiedades similares pero diferentes grupos funcionales.
DBCO-PEG4-amina: Un reactivo de cicloadición azida-alquino promovido por tensión con una estructura de enlace diferente.
BCN-amina: Otro reactivo SPAAC con un grupo alquino diferente.
Singularidad: El enlace cruzado UAA 1 (clorhidrato) es único debido a su grupo azida específico, que le permite participar en reacciones tanto CuAAc como SPAAC. Esta funcionalidad dual lo hace muy versátil para diversas aplicaciones en la investigación científica .
Comparación Con Compuestos Similares
UAA crosslinker 2 (hydrochloride): Another click chemistry reagent with similar properties but different functional groups.
DBCO-PEG4-amine: A strain-promoted alkyne-azide cycloaddition reagent with a different linker structure.
BCN-amine: Another SPAAC reagent with a different alkyne group.
Uniqueness: UAA crosslinker 1 (hydrochloride) is unique due to its specific azide group, which allows it to participate in both CuAAc and SPAAC reactions. This dual functionality makes it highly versatile for various applications in scientific research .
Propiedades
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKPJVGUFZIJQ-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730787.png)


![5-Bromooxazolo[4,5-b]pyridine](/img/structure/B2730792.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)
![2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol](/img/structure/B2730794.png)
![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)

![6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2730800.png)
![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride](/img/structure/B2730801.png)
![Oxiran-2-yl-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B2730803.png)


![3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile](/img/structure/B2730810.png)
